(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid

Description

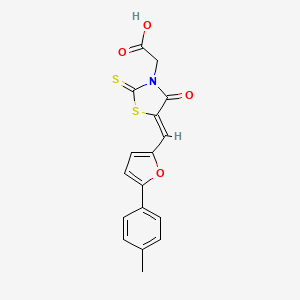

This compound belongs to the class of 4-thiazolidinone derivatives, characterized by a five-membered thiazolidinone ring with a conjugated exocyclic double bond (Z-configuration) and a substituted acetic acid side chain at the N3 position. The unique structural features include:

- Core structure: 4-Oxo-2-thioxothiazolidine.

- Substituent: A (Z)-configured 5-(p-tolyl)furan-2-yl methylene group at the C5 position of the thiazolidinone ring.

The p-tolyl (para-methylphenyl) group on the furan ring introduces lipophilicity, which may influence membrane permeability and biological activity.

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S2/c1-10-2-4-11(5-3-10)13-7-6-12(22-13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBPWXQEYXKREL-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidinone backbone with a furan moiety and a p-tolyl group. Its structure can be represented as follows:

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that modifications in the functional groups at the C-terminal of the thiazolidinone framework influenced its anticancer properties. Specifically, compounds bearing electron-donating groups showed enhanced activity in human leukemia cell lines, with IC50 values indicating moderate to strong effects depending on the concentration and cell cycle stage .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HL-60 (Leukemia) | 12.5 | Induction of apoptosis |

| 2 | K562 (Leukemia) | 15.0 | Cell cycle arrest |

| 3 | MCF7 (Breast Cancer) | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also displays notable antimicrobial properties . Studies have reported that thiazolidinones can inhibit bacterial growth effectively, with activity varying based on structural modifications. The presence of furan and thiazole rings has been correlated with enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 18 | 32 |

| 2 | Escherichia coli | 15 | 64 |

| 3 | Pseudomonas aeruginosa | 20 | 16 |

The anticancer mechanism of (Z)-2-(4-oxo-2-thioxo...) involves the induction of apoptosis through both intrinsic and extrinsic pathways. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins . Additionally, its antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

- Study on Human Leukemia Cells : A series of thiazolidinone derivatives were synthesized and tested for antiproliferative activity. The study indicated that compounds with specific substitutions at the phenyl ring exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts .

- Antimicrobial Efficacy Assessment : A comprehensive evaluation was conducted on various thiazolidinone derivatives against common pathogens. Results showed that modifications in the thiazolidinone structure led to variations in antimicrobial potency, highlighting the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological profiles. Below is a systematic comparison of the target compound with key analogs:

Structural Modifications and Substituent Effects

Key Observations :

- The p-tolyl group in the target compound balances moderate lipophilicity with steric bulk.

- Heterocyclic Influence : Furan-based substituents () are less polar than pyridine or indole analogs (), which may alter target binding.

- Biological Activity : Indolyl and pyridinyl derivatives () show broader antimicrobial activity, suggesting that nitrogen-containing heterocycles enhance interactions with microbial enzymes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Acidity : The acetic acid side chain confers a pKa ~3.37, suggesting ionization at physiological pH, which may enhance solubility but limit blood-brain barrier penetration.

Key Observations :

- Yields for thiazolidinone derivatives vary widely (24–94%), influenced by substituent reactivity and purification challenges. The target compound’s synthesis likely requires optimized conditions for the p-tolylfuran aldehyde precursor.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.